Methyl 3-amino-4-cyclohexylbenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

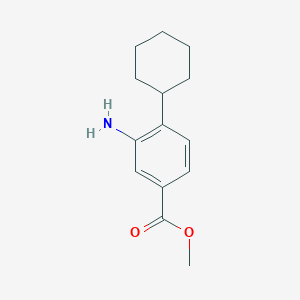

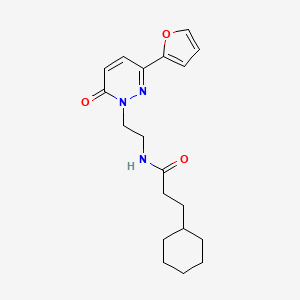

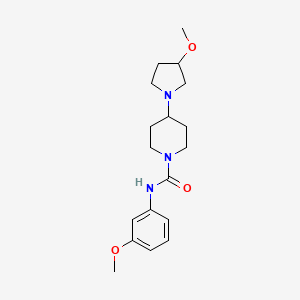

“Methyl 3-amino-4-cyclohexylbenzoate” is a chemical compound with the molecular formula C14H19NO2 . Its molecular weight is 233.31 .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a cyclohexyl group attached to the 4-position of a benzoate ester, with an amino group at the 3-position . The InChI code for this compound is 1S/C14H19NO2/c1-17-14(16)11-7-8-12(13(15)9-11)10-5-3-2-4-6-10/h7-10H,2-6,15H2,1H3 .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 233.31 . Additional physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results .Aplicaciones Científicas De Investigación

Synthesis of Cyclic Dipeptidyl Ureas

Methyl 3-amino-4-cyclohexylbenzoate is utilized in the synthesis of novel classes of cyclic dipeptidyl ureas through reactions involving cyclohexyl or benzyl isocyanide. These reactions yield pseudopeptidic [1,2,4]triazines, indicating its role in the development of peptidomimetics and potentially bioactive compounds (Sañudo et al., 2006).

Heterogeneous Catalysis for Organic Synthesis

Its derivatives have been explored as catalysts in organic synthesis, such as in the preparation of tetrahydrobenzo[b]pyran and pyrano[2,3-c]pyrazole derivatives. This showcases its application in facilitating environmentally benign synthetic routes, contributing to green chemistry initiatives (Maleki & Ashrafi, 2014).

Studies in Shikimic Acid Series

The compound's derivatives are critical in the regio- and stereo-selective epoxidation processes within the shikimic acid series, underscoring its importance in the biosynthesis of aromatic amino acids and potential pharmaceutical applications (Bowles et al., 1989).

Aminocarbonylation Reactions

This compound is involved in aminocarbonylation reactions of iodobenzene and iodoalkenes, highlighting its role in the synthesis of carboxamides and 2-oxo-carboxamide type derivatives. This process is pivotal in pharmaceutical manufacturing, indicating its broad applicability in drug synthesis (Müller et al., 2005).

Fluorescent Sensor for Al3+ Detection

Derivatives of this compound have been synthesized for use as fluorescent sensors for Al3+ detection. This application is crucial in environmental monitoring and bio-imaging, facilitating the detection of aluminum ions in biological and environmental samples (Ye et al., 2014).

Mecanismo De Acción

Target of Action

Similar compounds have been known to interact with various receptors and enzymes in the body .

Mode of Action

Based on its structure, it may undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the function of its targets, leading to changes in cellular processes .

Biochemical Pathways

The compound may be involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an organoboron compound (like our compound) with a halide or pseudohalide using a palladium catalyst . The resulting products could affect various biochemical pathways, depending on the specific targets of the compound .

Pharmacokinetics

Similar compounds, such as benzoic acid, are known to be conjugated to glycine in the liver and excreted as hippuric acid . These properties could influence the bioavailability of the compound .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, factors like pH, temperature, and the presence of other substances can affect the compound’s reactivity and its interactions with its targets . .

Propiedades

IUPAC Name |

methyl 3-amino-4-cyclohexylbenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-17-14(16)11-7-8-12(13(15)9-11)10-5-3-2-4-6-10/h7-10H,2-6,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUKWCGFURYBCDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C2CCCCC2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2865566.png)

![8-oxo-N-[2-(pyrrolidin-1-yl)ethyl]-3-sulfanylidene-12,14-dioxa-4-thia-2,7-diazatetracyclo[7.7.0.0^{2,6}.0^{11,15}]hexadeca-1(9),5,10,15-tetraene-5-carboxamide](/img/structure/B2865572.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-propylbenzenesulfonamide](/img/structure/B2865581.png)

![3-(3,4-dimethoxyphenethyl)-5-(4-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2865586.png)